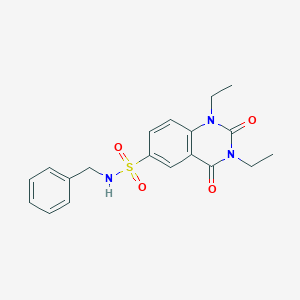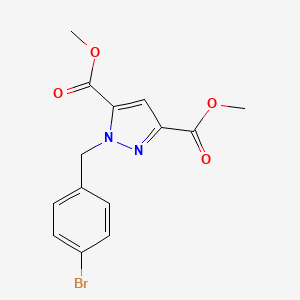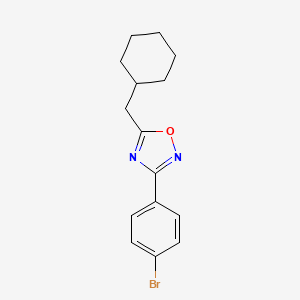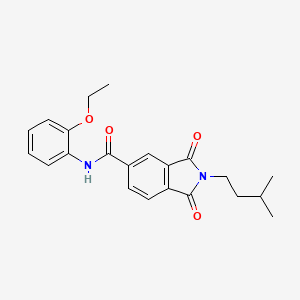![molecular formula C16H11N5O3S B3601469 (8-NITRO[1,2,4]TRIAZOLO[3,4-B][1,3,4]BENZOTHIADIAZEPIN-3-YL)METHYL PHENYL ETHER](/img/structure/B3601469.png)
(8-NITRO[1,2,4]TRIAZOLO[3,4-B][1,3,4]BENZOTHIADIAZEPIN-3-YL)METHYL PHENYL ETHER
Overview
Description
(8-NITRO[1,2,4]TRIAZOLO[3,4-B][1,3,4]BENZOTHIADIAZEPIN-3-YL)METHYL PHENYL ETHER: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolo-benzothiadiazepine core, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-NITRO[1,2,4]TRIAZOLO[3,4-B][1,3,4]BENZOTHIADIAZEPIN-3-YL)METHYL PHENYL ETHER typically involves multi-step organic reactions. The process begins with the formation of the triazolo-benzothiadiazepine core, followed by the introduction of the nitro group and the phenyl ether moiety. Common reagents used in these reactions include nitrating agents, phenols, and various catalysts to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates that can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, (8-NITRO[1,2,4]TRIAZOLO[3,4-B][1,3,4]BENZOTHIADIAZEPIN-3-YL)METHYL PHENYL ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities. The triazolo-benzothiadiazepine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity allows for the modification of existing materials to enhance their performance.
Mechanism of Action
The mechanism of action of (8-NITRO[1,2,4]TRIAZOLO[3,4-B][1,3,4]BENZOTHIADIAZEPIN-3-YL)METHYL PHENYL ETHER involves its interaction with specific molecular targets. The triazolo-benzothiadiazepine core can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(8-NITRO[1,2,4]TRIAZOLO[3,4-B][1,3,4]BENZOTHIADIAZEPIN-3-YL)METHYL PHENYL ETHER: can be compared to other triazolo-benzothiadiazepine derivatives, such as those with different substituents on the phenyl ring or variations in the triazole moiety.
Bis(2-ethylhexyl) terephthalate: is another compound with a similar structural complexity but different functional groups and applications.
Benzylamine: is a simpler compound with an amine functional group, used in various organic synthesis reactions.
Uniqueness: The uniqueness of this compound lies in its combination of a triazolo-benzothiadiazepine core with a nitro group and a phenyl ether moiety. This combination provides a unique set of chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
8-nitro-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-21(23)12-6-7-14-11(8-12)9-17-20-15(18-19-16(20)25-14)10-24-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOSLDONQPVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3601390.png)


![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3601428.png)

![3,6-dichloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3601439.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B3601445.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B3601446.png)

![N-(2-bromo-4,6-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3601472.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B3601480.png)
![4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3601489.png)


